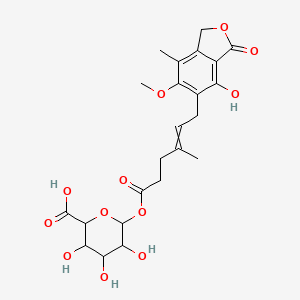
Mycophenolic acid acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic acid acyl-β-D-glucuronide is a metabolite of mycophenolic acid, which is widely used as an immunosuppressant in organ transplantation. This compound is formed through the glucuronidation of mycophenolic acid, a process that enhances its solubility and facilitates its excretion from the body . Mycophenolic acid acyl-β-D-glucuronide is known for its pharmacological activity and plays a crucial role in the metabolism and therapeutic effects of mycophenolic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid acyl-β-D-glucuronide involves the enzymatic glucuronidation of mycophenolic acid. This process is typically carried out using uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mycophenolic acid . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of mycophenolic acid acyl-β-D-glucuronide follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Mycophenolic acid acyl-β-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the release of mycophenolic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Conjugation: Besides glucuronidation, mycophenolic acid can also undergo conjugation with other molecules, such as sulfate.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conjugation: Enzymatic reactions using specific transferases and co-factors.
Major Products Formed:
Hydrolysis: Mycophenolic acid.
Oxidation: Various oxidative metabolites.
Conjugation: Sulfate conjugates.
Aplicaciones Científicas De Investigación
Mycophenolic acid acyl-β-D-glucuronide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of mycophenolic acid acyl-β-D-glucuronide involves its conversion back to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a decrease in guanosine nucleotide synthesis, ultimately suppressing the proliferation of T and B lymphocytes . The compound’s molecular targets include IMPDH and other enzymes involved in purine biosynthesis .
Comparación Con Compuestos Similares
Mycophenolic acid 7-O-glucuronide: Another metabolite of mycophenolic acid, primarily inactive.
Mycophenolic acid: The parent compound, active as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, used to improve bioavailability.
Uniqueness: Mycophenolic acid acyl-β-D-glucuronide is unique due to its pharmacologically active nature compared to the inactive 7-O-glucuronide. Its ability to revert to mycophenolic acid and exert immunosuppressive effects distinguishes it from other metabolites .
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
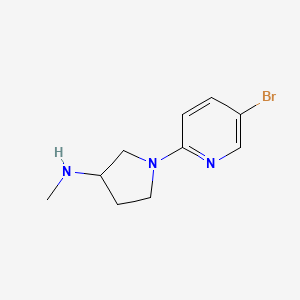

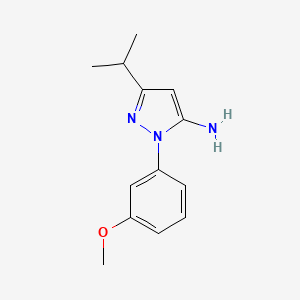


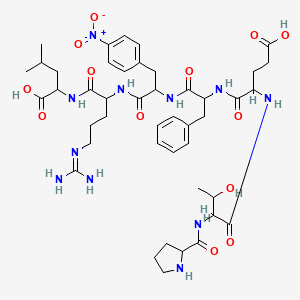
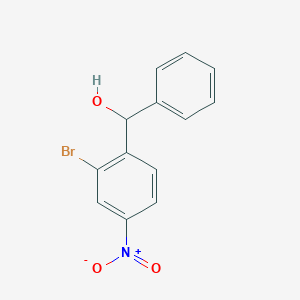
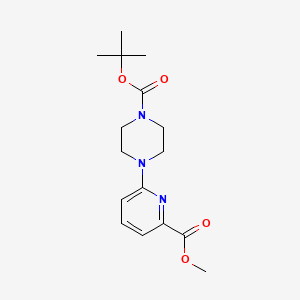
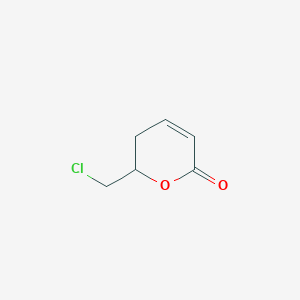
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
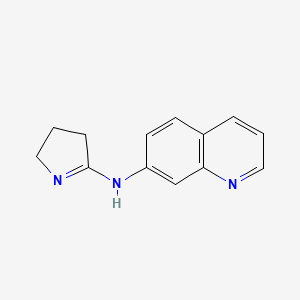

![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
